Kadsurenin B
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Overview
Description
Kadsurenin B is a naturally occurring compound isolated from the plant Piper kadsura (Choisy) Ohwi. It is classified as a neolignan and is known for its diverse pharmacological activities, including neuroprotective, antibacterial, anti-inflammatory, antioxidant, antiplatelet aggregation, cytotoxic, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurenin B involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the bicyclo(3,2,1) octanoid neolignan structure through a series of cyclization and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely to involve large-scale extraction from Piper kadsura plants, followed by purification processes such as chromatography. Advances in synthetic organic chemistry may also allow for the scalable synthesis of this compound in the future .
Chemical Reactions Analysis
Types of Reactions
Kadsurenin B undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced neolignan structures.
Substitution: Introduction of different functional groups to the neolignan core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Scientific Research Applications
Kadsurenin B has a broad spectrum of scientific research applications:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neuroprotection, anti-inflammation, and antimicrobial activities.
Mechanism of Action
Kadsurenin B exerts its effects primarily through antagonism of the platelet-activating factor receptor. This interaction inhibits platelet aggregation and reduces inflammation. Additionally, this compound’s antioxidant properties help protect cells from oxidative stress, contributing to its neuroprotective and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Kadsurenin C
- Kadsurenin K
- Kadsurenin L
- Kadsurenon
- Acuminatin
- Licarin A
Uniqueness
Kadsurenin B is unique due to its specific bicyclo(3,2,1) octanoid neolignan structure, which contributes to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader range of activities, particularly in neuroprotection and anti-inflammatory effects .
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,5R,6R,7R,8R)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C20H22O5/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(20)22)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17,19,22H,1,5,10H2,2-3H3/t11-,16+,17-,19-,20+/m1/s1 |
InChI Key |
ARFBOYDNJXQGTO-MZERNFPUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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